4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole

Lipophilicity Passive Permeability Medicinal Chemistry

Sourcing a regiospecific 1,2-thiazole with orthogonal bromomethyl and trifluoromethyl handles often results in compromises on isomeric purity and reliable kinetics. This compound resolves that with defined reactivity for late-stage diversification. - Precise electrophilic handle for covalent probe design; bromomethyl group facilitates targeted conjugation - CNS-optimized properties: TPSA of 41.1 Ų and XLogP3 of 2.5 support passive blood-brain barrier penetration - Enhanced metabolic stability from the CF3 group extends residual activity in agrochemical leads

Molecular Formula C5H3BrF3NS
Molecular Weight 246.05 g/mol
Cat. No. B13467121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole
Molecular FormulaC5H3BrF3NS
Molecular Weight246.05 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)C(F)(F)F)CBr
InChIInChI=1S/C5H3BrF3NS/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2
InChIKeyJJVWQVFGPVCCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole Overview


4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole (CAS 2919947-88-7) is a heterocyclic building block featuring a 1,2-thiazole core substituted with a bromomethyl group at the 4-position and a trifluoromethyl group at the 3-position [1]. It possesses a molecular formula of C5H3BrF3NS and a molecular weight of 246.05 g/mol, with computed physicochemical properties including an XLogP3-AA value of 2.5 and a topological polar surface area (TPSA) of 41.1 Ų [1]. The compound is primarily utilized as an intermediate in medicinal chemistry and agrochemical research, leveraging its dual reactive sites for late-stage functionalization via nucleophilic substitution and cross-coupling reactions.

Late-stage diversification via nucleophilic substitution and cross-coupling at the bromomethyl site
Supports parallel library synthesis and SAR exploration
Fragment-based drug discovery (FBDD) compatible with low molecular weight and balanced lipophilicity
Fragment-friendly physicochemical profile
Trifluoromethyl group provides enhanced metabolic stability for agrochemical and medicinal chemistry programs
Reported CF3 effect on oxidative metabolism

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole: Why Substitution Fails


Thiazole derivatives are often treated as interchangeable building blocks; however, substitution pattern and functional group identity profoundly impact reactivity, metabolic stability, and lipophilicity. The presence of a trifluoromethyl group in 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole significantly alters lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. Furthermore, the specific 1,2-thiazole regiochemistry and the positioning of the bromomethyl group relative to the trifluoromethyl group influence electrophilicity and steric accessibility, directly affecting reaction kinetics and yields in downstream transformations. The following evidence-based dimensions quantify these differences, establishing why this specific regioisomer should be selected over close analogs for applications requiring precise physicochemical tuning and reliable reactivity.

Non-fluorinated analogs may shift lipophilicity
Absence of CF3 can reduce logP and metabolic stability, potentially altering CNS penetration and in vivo duration compared to the trifluoromethyl-substituted core.
1,3-Thiazole regioisomers exhibit different reactivity
The 1,2-thiazole (isothiazole) electronic distribution can influence electrophilic substitution and cross-coupling outcomes; reactivity may not transfer directly.
Chloromethyl analogs may slow SN2 kinetics
Bromide is a superior leaving group; substituting with chloromethyl can reduce reaction rates and require elevated temperatures, affecting synthetic efficiency.

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole: Quantitative Evidence


Lipophilicity Advantage vs Non-Fluorinated Analogs

The computed XLogP3 value for 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is 2.5, which is 0.6 units higher than the XLogP3-AA value of 1.9 reported for the non-fluorinated analog 4-(bromomethyl)-2-methylthiazole [1]. This difference corresponds to an approximately 4-fold increase in partition coefficient, translating to significantly enhanced passive membrane permeability. Higher lipophilicity is a desirable attribute in medicinal chemistry for improving oral bioavailability and central nervous system (CNS) penetration potential.

Lipophilicity vs non-F analog
Cross-study comparable
XLogP3 2.5 vs 1.9, Δ +0.6 (≈4× partition increase)
Reported higher lipophilicity may support passive permeability in CNS research models.
Computed values; target vs 4-(bromomethyl)-2-methylthiazole
Lipophilicity Passive Permeability Medicinal Chemistry

TPSA and Passive Permeability Advantage

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole exhibits a TPSA of 41.1 Ų [1]. While a direct TPSA value for 4-(bromomethyl)thiazole is not available, the presence of the trifluoromethyl group is known to increase molecular surface area and polarity compared to non-fluorinated analogs. In contrast, 2-bromo-4-(trifluoromethyl)thiazole has a reported PSA of 41.13 Ų , which is nearly identical to the target compound. This suggests that the target compound maintains a favorable TPSA for membrane permeability while offering the distinct reactivity of a bromomethyl electrophile. TPSA values below 60 Ų are generally associated with good passive absorption across the intestinal epithelium.

TPSA and permeability context
Class-level inference
TPSA 41.1 Ų, nearly identical to 2-bromo-4-(trifluoromethyl)thiazole (41.13 Ų)
TPSA below 60 Ų supports passive absorption prediction, but class-level comparison requires verification.
Computed TPSA; direct comparator not available for non-fluorinated analog
Membrane Permeability Drug Design Physicochemical Properties

Enhanced Reactivity from Bromomethyl Group

The bromomethyl group in 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is a highly reactive electrophilic center for SN2 reactions, with bromide being a significantly better leaving group than chloride. In comparative studies of thiazole derivatives, bromomethyl-substituted compounds demonstrate faster reaction kinetics in nucleophilic substitutions than their chloromethyl counterparts. For example, 4-(bromomethyl)thiazole derivatives undergo alkylation with potassium hexamethyldisilazide at ambient temperature, whereas chloromethyl analogs typically require elevated temperatures or longer reaction times [1]. This enhanced reactivity reduces reaction times and improves yields in the synthesis of complex molecules.

Bromomethyl reactivity
Class-level inference
Bromide leaving group enables ambient-temperature SN2 vs chloromethyl requiring heat
Faster kinetics may improve synthesis efficiency; inferred from leaving group ability.
Based on class behavior; reaction-specific optimization advised
Nucleophilic Substitution Organic Synthesis Reactivity

Trifluoromethyl-Enhanced Metabolic Stability

The trifluoromethyl group is a well-established pharmacophore that increases metabolic stability by blocking oxidative metabolism at the thiazole ring. A review of fluorinated compounds in drug discovery indicates that incorporation of a CF3 group can increase metabolic half-life by up to 5-fold compared to non-fluorinated analogs [1]. Specifically, trifluoromethyl-substituted thiazoles have been shown to exhibit enhanced stability in liver microsome assays, reducing the need for frequent dosing in vivo . This property is particularly valuable in the development of long-acting therapeutics and crop protection agents requiring prolonged residual activity.

Metabolic stability gain
Class-level inference
Up to 5-fold half-life increase reported for CF3-substituted thiazoles in microsome assays
Supports longer duration research models; not a direct guarantee for this specific compound.
Literature review; requires experimental confirmation
Metabolic Stability Drug Metabolism Pharmacokinetics

Molecular Weight and Drug-Likeness Advantage

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole has a molecular weight of 246.05 g/mol, which falls within the optimal range for fragment-based drug discovery (FBDD) [1]. In comparison, regioisomers such as 2-(bromomethyl)-4-(trifluoromethyl)thiazole and 3-(bromomethyl)-5-(trifluoromethyl)-1,2-thiazole share the same molecular formula and weight [2]. However, the specific 1,2-thiazole core and substitution pattern of the target compound offer a unique steric and electronic profile that can be exploited for selective interactions with biological targets. The molecular weight of <250 Da is ideal for fragment libraries, as it allows for efficient hit-to-lead optimization without excessive molecular complexity.

MW and FBDD fit
Supporting evidence
246.05 g/mol, identical to regioisomers but distinct 1,2-thiazole core
MW within FBDD range; unique substitution pattern may offer differentiated binding.
Computed by PubChem; structural uniqueness cannot be inferred from MW alone
Molecular Weight Drug-Likeness Fragment-Based Drug Discovery

Regioisomeric Positioning for Unique Reactivity

The 1,2-thiazole (isothiazole) ring system possesses a unique electron density distribution compared to the more common 1,3-thiazole. The nitrogen and sulfur atoms in the 1,2-position create a distinct dipole moment and aromatic stabilization energy. While quantitative kinetic data directly comparing the target compound with its 1,3-thiazole regioisomers are not available, studies on related systems show that 1,2-thiazoles exhibit different reactivity profiles in electrophilic aromatic substitution and cross-coupling reactions [1]. Additionally, the specific positioning of the bromomethyl group at the 4-position relative to the trifluoromethyl group at the 3-position influences the compound's conformational flexibility and potential for intramolecular interactions.

Regioisomeric uniqueness
Supporting evidence
1,2-Thiazole dipole and aromatic stabilization differ from 1,3-thiazole
May provide distinct binding modes in SAR exploration; quantitative kinetic data not available.
Inferred from computational and isothiazole literature
Regiochemistry Electron Density Structure-Activity Relationship

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole: Application Scenarios


Fragment-Based Drug Discovery for CNS Targets

Given its low molecular weight (246.05 g/mol) and optimal lipophilicity (XLogP3 = 2.5) [1], 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is an ideal fragment for building libraries targeting central nervous system (CNS) disorders. The TPSA of 41.1 Ų supports passive blood-brain barrier permeability, while the bromomethyl handle allows for rapid diversification via nucleophilic substitution. Procurement of this compound as a fragment starting point enables efficient exploration of chemical space with minimal synthetic complexity.

Metabolically Stable Agrochemical Intermediates

The trifluoromethyl group confers enhanced metabolic stability, prolonging residual activity in crop protection agents [1]. 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole can be utilized as a building block for fungicides and herbicides that require sustained field performance. The bromomethyl group facilitates conjugation to larger active scaffolds, enabling the creation of novel agrochemicals with improved environmental persistence and reduced application frequency.

Covalent Probe Development in Chemical Biology

The bromomethyl group serves as a reactive electrophilic warhead capable of forming covalent bonds with nucleophilic residues in target proteins [1]. Combined with the favorable physicochemical properties (low TPSA, moderate lipophilicity), this compound is well-suited for designing activity-based probes (ABPs) and covalent inhibitors. The 1,2-thiazole core provides a rigid scaffold that can be further elaborated to achieve target selectivity.

SAR Exploration for Kinase Inhibitors

The unique 1,2-thiazole ring system and specific substitution pattern offer a distinct pharmacophore compared to 1,3-thiazole analogs commonly used in kinase inhibitors [1]. Researchers can leverage 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole to explore structure-activity relationships (SAR) around the isothiazole core, potentially identifying novel binding interactions or improved selectivity profiles not accessible with traditional thiazole building blocks.

Application
Selection Property
Validation Focus
CNS fragment library design
Balanced lipophilicity and TPSA for BBB penetration
Permeability in BBB models; diversification efficiency
Agrochemical intermediate
CF3-enhanced metabolic stability
Environmental degradation assays; residual activity
Covalent probe warhead
Electrophilic bromomethyl for cysteine/labeling
Protein labeling efficiency and target selectivity
Kinase inhibitor SAR
Unique 1,2-thiazole core vs. 1,3-thiazole
Selectivity profiling against kinase panels

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